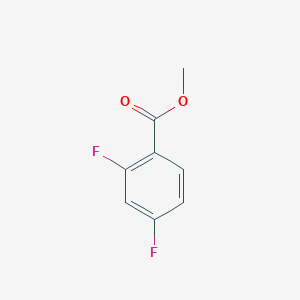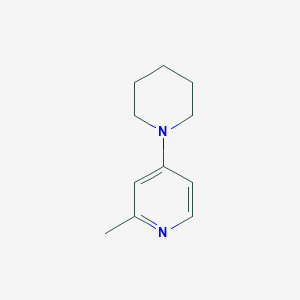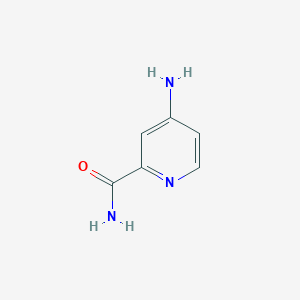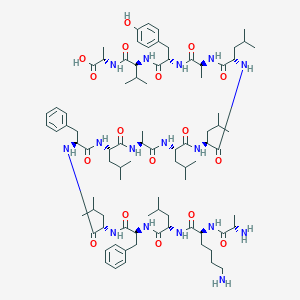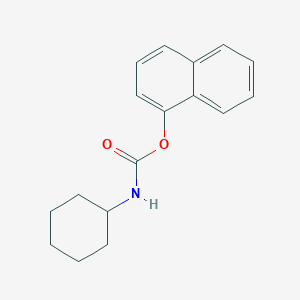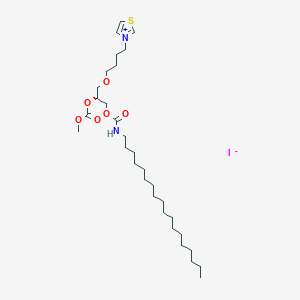
3-(4-(2-((Methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(2-((Methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research.
Mechanism of Action
The mechanism of action of 3-(4-(2-((Methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium involves the inhibition of PKC activity by binding to the regulatory domain of the enzyme. This leads to the suppression of downstream signaling pathways that are involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-(2-((Methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium include the inhibition of ROS production, the suppression of PKC activity, and the modulation of downstream signaling pathways that are involved in various cellular processes. These effects have potential applications in the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-(2-((Methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium in lab experiments include its high sensitivity and specificity for the detection of ROS in living cells, its ability to inhibit PKC activity, and its potential therapeutic applications. However, the limitations of this compound include its low solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the study of 3-(4-(2-((Methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its safety and efficacy in animal models. Additionally, further studies are needed to explore its potential applications in the treatment of cancer and other diseases, as well as its use as a tool for the study of ROS and PKC signaling pathways.
Synthesis Methods
The synthesis of 3-(4-(2-((Methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium involves the reaction of 3-bromopropylamine hydrobromide with 4-(2-hydroxyethoxy)benzoic acid, followed by the reaction with 1-octadecylamine to form the intermediate. The intermediate is then reacted with thiazole-4-carboxaldehyde to yield the final product.
Scientific Research Applications
3-(4-(2-((Methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells, as an inhibitor of protein kinase C (PKC) activity, and as a potential therapeutic agent for the treatment of cancer.
properties
CAS RN |
106556-34-7 |
|---|---|
Molecular Formula |
C31H57IN2O6S |
Molecular Weight |
712.8 g/mol |
IUPAC Name |
methyl [(2R)-1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate;iodide |
InChI |
InChI=1S/C31H56N2O6S.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-32-30(34)38-27-29(39-31(35)36-2)26-37-24-20-19-22-33-23-25-40-28-33;/h23,25,28-29H,3-22,24,26-27H2,1-2H3;1H/t29-;/m1./s1 |
InChI Key |
GSTGDOUYFDTTBP-XXIQNXCHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OC[C@@H](COCCCC[N+]1=CSC=C1)OC(=O)OC.[I-] |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COCCCC[N+]1=CSC=C1)OC(=O)OC.[I-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COCCCC[N+]1=CSC=C1)OC(=O)OC.[I-] |
synonyms |
3-(4-(2-((methoxycarbonyl)oxy)-3-((octadecylcarbamoyl)oxy)propoxy)butyl)thiazolium 3-4(R)-2-(methoxycarbonyl)oxy-3-(octadecylcarbamoyl)oxypropoxybutyl thiazolium iodide Ro 19-3704 Ro 193704 Ro-19-3704 Ro-193704 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile](/img/structure/B35426.png)
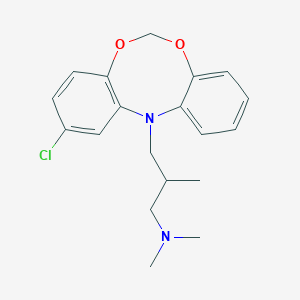




![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B35432.png)
